(5-Bromopyridin-3-yl)methanesulfonylchloridehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H5BrClNO2S·HCl and a molecular weight of 306.99 g/mol . This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride typically involves the reaction of 5-bromopyridine with methanesulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-bromopyridine+methanesulfonyl chloride→(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride
Industrial Production Methods
Industrial production of (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment and techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride include bases, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- (5-chloropyridin-3-yl)methanesulfonyl chloride hydrochloride
- (5-fluoropyridin-3-yl)methanesulfonyl chloride hydrochloride
- (5-iodopyridin-3-yl)methanesulfonyl chloride hydrochloride
Uniqueness
(5-bromopyridin-3-yl)methanesulfonyl chloride hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds with different halogen atoms.
Properties
Molecular Formula |
C6H6BrCl2NO2S |
---|---|
Molecular Weight |
306.99 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)methanesulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C6H5BrClNO2S.ClH/c7-6-1-5(2-9-3-6)4-12(8,10)11;/h1-3H,4H2;1H |
InChI Key |
AZDLQTBZYIMJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CS(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.